molecular formula C21H19NO4S B5892482 Methyl 4-(naphthalen-1-yl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate

Methyl 4-(naphthalen-1-yl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B5892482
M. Wt: 381.4 g/mol
InChI Key: OUCGKNSQPWJFPL-UHFFFAOYSA-N
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Description

Methyl 4-(naphthalen-1-yl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with a naphthalene moiety, a tetrahydrofuran-2-ylcarbonyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(naphthalen-1-yl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting from a suitable thiophene precursor, the thiophene ring is functionalized to introduce the naphthalene and tetrahydrofuran-2-ylcarbonyl groups.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(naphthalen-1-yl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of Methyl 4-(naphthalen-1-yl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(naphthalen-1-yl)-2-aminothiophene-3-carboxylate: Lacks the tetrahydrofuran-2-ylcarbonyl group.

    Methyl 4-(phenyl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate: Substitutes the naphthalene moiety with a phenyl group.

Uniqueness

Methyl 4-(naphthalen-1-yl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 4-naphthalen-1-yl-2-(oxolane-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-25-21(24)18-16(15-9-4-7-13-6-2-3-8-14(13)15)12-27-20(18)22-19(23)17-10-5-11-26-17/h2-4,6-9,12,17H,5,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCGKNSQPWJFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC3=CC=CC=C32)NC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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